Phosphine, tris([1,1'-biphenyl]-4-yl)-
Description
Phosphine, tris([1,1'-biphenyl]-4-yl)-, is a triarylphosphine derivative characterized by three [1,1'-biphenyl]-4-yl substituents bonded to a central phosphorus atom. For instance, biphenyl-containing phosphines, such as 3-[([1,1'-biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid (CAS 61782-49-8), are known for their utility in catalysis and materials science due to their steric bulk and electronic modulation capabilities . The tris(biphenyl) configuration likely enhances steric hindrance and π-conjugation, making it a candidate for applications in asymmetric catalysis or as a ligand in transition-metal complexes (e.g., iridium-based emitters in OLEDs) .
Properties
CAS No. |
13885-05-7 |
|---|---|
Molecular Formula |
C36H27P |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
tris(4-phenylphenyl)phosphane |
InChI |
InChI=1S/C36H27P/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
InChI Key |
CZHWCZVVGQDERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)P(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid (CAS 61782-49-8)
- Structure : Combines a biphenyl group, a phenyl group, and a carboxylic acid-functionalized benzyl moiety on phosphorus.
- Synthesis : Likely involves nucleophilic substitution reactions using phosphorus halides, as demonstrated in analogous biphenyl-phosphorus compound syntheses .
- Applications : The carboxylic acid group enables covalent attachment to surfaces or biomolecules, making it suitable for hybrid catalyst design .
- Comparison : Unlike the tris(biphenyl) variant, this compound has mixed substituents (phenyl and biphenyl), reducing steric bulk but increasing modularity for tailored applications.
Tri-ortho-tolylphosphine
Tris[3-(2-pyridinyl)[1,1'-biphenyl]-4-yl]iridium (CAS 459133-59-6)
- Structure : Iridium complex coordinated to three biphenyl-pyridinyl ligands.
- Applications : Used in OLEDs for efficient light emission; the biphenyl groups enhance charge transport and luminescence .
- Comparison : Highlights the role of biphenyl-phosphine ligands in metal coordination, though the tris(biphenyl) phosphine itself may lack the pyridinyl moiety’s chelating ability.
Comparative Data Table
Steric and Electronic Analysis
- Steric Effects : The tris(biphenyl) configuration creates significant steric bulk, surpassing tri-ortho-tolylphosphine. This property is critical in asymmetric catalysis to control substrate approach .
- Computational studies on similar biphenyl derivatives suggest that extended conjugation can enhance π-backbonding in metal complexes .
- Thermal Stability : The rigid biphenyl framework may improve thermal stability, as seen in high-performance polymers and OLED materials .
Q & A
Basic: What are the optimal synthetic routes for tris([1,1'-biphenyl]-4-yl)phosphine, and how is its structural integrity validated?
Answer:
Tris([1,1'-biphenyl]-4-yl)phosphine is typically synthesized via a nucleophilic substitution reaction between [1,1'-biphenyl]-4-yl Grignard reagents and phosphorus trichloride (PCl₃) under inert conditions. Key steps include:
- Synthesis : Sequential addition of three equivalents of the biphenyl Grignard reagent to PCl₃ at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from toluene.
- Characterization :
Basic: How do substituent positions on biphenyl groups (e.g., para vs. meta) influence the electronic properties of tris([1,1'-biphenyl]-4-yl)phosphine?
Answer:
The para-substitution of biphenyl groups (as in tris([1,1'-biphenyl]-4-yl)phosphine) maximizes conjugation, enhancing electron-donating capacity compared to meta-substituted analogs. Methodological insights include:
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating strength.
- DFT Calculations : Compare HOMO/LUMO energies to quantify electronic effects.
- Comparative Studies : Analogous compounds (e.g., tris(4-methoxyphenyl)phosphine in ) show substituent-dependent reactivity, where electron-withdrawing groups reduce ligand efficacy .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of tris([1,1'-biphenyl]-4-yl)phosphine in cross-coupling reactions?
Answer:
Discrepancies often arise from variations in:
- Steric Effects : Biphenyl groups create bulky environments; quantify using Tolman cone angles or solid-state structural data .
- Reaction Conditions : Systematically test solvent polarity (e.g., DMF vs. THF), temperature, and base (e.g., K₂CO₃ vs. Cs₂CO₃).
- Catalyst Precursors : Compare palladium complexes (e.g., Pd(0) vs. Pd(II)) to identify active species.
- Control Experiments : Use deuterated substrates to probe kinetic isotope effects or add radical scavengers to rule out alternative pathways.
Basic: What analytical techniques are critical for assessing the purity and stability of tris([1,1'-biphenyl]-4-yl)phosphine?
Answer:
- HPLC : Reverse-phase chromatography to detect impurities (<0.5% threshold).
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 200°C).
- FT-IR Spectroscopy : Identify P-C stretching vibrations (~1,100 cm⁻¹) and biphenyl C-H out-of-plane bends.
- Elemental Analysis : Validate C, H, P content (±0.3% theoretical).
Advanced: How does tris([1,1'-biphenyl]-4-yl)phosphine compare to other triarylphosphines in stabilizing transition metal catalysts for C–C bond formation?
Answer:
- Steric Bulk : Biphenyl groups increase ligand cone angles (>170°), enhancing steric protection of metal centers and reducing dimerization.
- Electronic Tuning : Para-biphenyl substituents donate electron density via conjugation, stabilizing electron-poor metal intermediates (e.g., Pd in Suzuki-Miyaura reactions).
- Case Study : Analogous tris(4-methoxyphenyl)phosphine ( ) shows higher catalytic turnover than less electron-rich analogs due to enhanced Pd(0) stabilization .
Basic: What safety protocols are recommended for handling tris([1,1'-biphenyl]-4-yl)phosphine in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Argon-filled desiccators at -20°C to prevent oxidation.
- Spill Management : Neutralize with 10% sodium bicarbonate before disposal.
Advanced: What strategies optimize the ligand’s solubility in non-polar solvents for homogeneous catalysis?
Answer:
- Derivatization : Introduce alkyl chains (e.g., hexyl groups) to biphenyl rings, as seen in hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate (), to enhance lipophilicity .
- Co-solvents : Use toluene/THF mixtures (4:1 v/v) to balance solubility and reaction kinetics.
- Temperature Gradients : Heat to 60°C during catalyst loading, then cool to RT for reaction initiation.
Basic: How do researchers validate the absence of oxidized byproducts (e.g., phosphine oxides) in synthesized batches?
Answer:
- ³¹P NMR Spectroscopy : Detect phosphine oxide peaks at ~25 ppm (vs. -5 to 5 ppm for pure phosphine).
- X-ray Photoelectron Spectroscopy (XPS) : Quantify P=O bonds (binding energy ~533 eV).
- Redox Titration : Iodometric titration to measure reducible phosphorus content.
Advanced: How can computational modeling predict the ligand’s performance in asymmetric catalysis?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-metal coordination geometries to identify chiral induction pathways.
- Docking Studies : Use software like AutoDock to model substrate-ligand interactions in enantioselective Heck reactions.
- Benchmarking : Compare with known chiral phosphines (e.g., BINAP) using enantiomeric excess (ee) data from literature.
Advanced: What role does tris([1,1'-biphenyl]-4-yl)phosphine play in stabilizing low-coordinate metal complexes?
Answer:
- Steric Shielding : Bulky biphenyl groups prevent ligand displacement, stabilizing reactive intermediates (e.g., Pd(0) in Sonogashira coupling).
- Electronic Effects : Enhanced π-backbonding strengthens metal-ligand bonds, as observed in Ni-catalyzed Kumada couplings.
- Case Study : Similar triarylphosphines in MOF synthesis ( ) demonstrate ligand rigidity’s impact on metal node stability .
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